molecular formula C12H18BrNO B13290278 2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol

2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol

Cat. No.: B13290278
M. Wt: 272.18 g/mol
InChI Key: QLSDPWWUTVDFFO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides detailed insights into the compound’s structure through chemical shifts and coupling patterns.

¹H NMR (400 MHz, CDCl₃) :

δ (ppm) Multiplicity Integration Assignment
1.20 Singlet 6H (CH₃)₂CCH₂
1.45 Singlet 2H CH₂ (bridging)
2.85 Singlet 2H N-CH₂-C₆H₃
3.10 Broad singlet 1H NH (exchangeable)
6.80–7.30 Multiplet 3H Aromatic protons
9.50 Singlet 1H Phenolic OH
  • The singlet at δ 1.20 ppm corresponds to the six equivalent methyl protons on the 2-methylbutan-2-yl group.
  • The δ 2.85 ppm singlet arises from the methylene group (-CH2-) linking the amine to the aromatic ring.
  • Aromatic protons exhibit complex splitting due to coupling with adjacent substituents.

¹³C NMR (100 MHz, CDCl₃) :

δ (ppm) Assignment
25.4 (CH₃)₂CCH₂
35.2 N-CH₂-C₆H₃
50.8 Quaternary C (2-methylbutan-2-yl)
115–135 Aromatic carbons
157.9 C-OH (phenolic)
  • The quaternary carbon of the 2-methylbutan-2-yl group appears at δ 50.8 ppm .

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation pathways:

m/z Relative Abundance (%) Fragment Ion
273 15 [M]+- (Molecular ion)
194 100 [M - Br]+-
179 45 [M - Br - CH3]+
151 30 [C₆H₅O]+
77 20 [C₆H₅]+
  • The molecular ion peak at m/z 273 corresponds to the intact compound (C₁₂H₁₆BrNO).
  • Loss of bromine (m/z 194 ) is dominant due to the labile C-Br bond. Subsequent elimination of methyl groups or aromatic ring fragmentation yields lower m/z ions.

Infrared Spectroscopy of Functional Groups

Infrared (IR) spectroscopy identifies key functional groups through absorption bands:

Wavenumber (cm⁻¹) Assignment
3350–3250 O-H stretch (phenolic)
2920–2850 C-H stretch (alkyl)
1620 C=C aromatic
1250 C-O stretch (phenolic)
1050 C-N stretch (amine)
550 C-Br stretch
  • The broad 3350–3250 cm⁻¹ band confirms the phenolic hydroxyl group.
  • The 550 cm⁻¹ absorption is characteristic of C-Br bonds in aromatic systems.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

2-bromo-6-[(2-methylbutan-2-ylamino)methyl]phenol

InChI

InChI=1S/C12H18BrNO/c1-4-12(2,3)14-8-9-6-5-7-10(13)11(9)15/h5-7,14-15H,4,8H2,1-3H3

InChI Key

QLSDPWWUTVDFFO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=C(C(=CC=C1)Br)O

Origin of Product

United States

Preparation Methods

Bromination of Substituted Phenols

The primary approach involves electrophilic aromatic substitution, where a phenolic compound bearing the amino-methyl substituent is selectively brominated at the ortho position relative to the hydroxyl group. This method is favored for its straightforwardness and high regioselectivity.

Reaction Conditions:

  • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)
  • Solvents: Acetic acid, chloroform, or dichloromethane
  • Temperature: Typically maintained at low temperatures (0–10°C) to prevent over-bromination
  • Catalysts: Sometimes iron or other Lewis acids are employed to enhance selectivity

Reaction Scheme:

Phenolic precursor + Br₂/NBS → 2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol

Notes:

  • The amino-methyl group directs bromination ortho to itself, enabling regioselective substitution.
  • Excess brominating agent can lead to polybromination, so reaction monitoring is essential.

Industrial Scale Bromination

In large-scale synthesis, continuous flow reactors are often used to control reaction parameters precisely, minimize by-products, and improve safety. These processes involve:

  • Controlled addition of brominating agents
  • Temperature regulation
  • Real-time monitoring to prevent over-bromination

Multi-Step Synthesis via Intermediate Formation

Preparation of Amino-Substituted Phenol

The amino-methyl phenol precursor can be synthesized via nucleophilic substitution:

  • Starting from 2-methyl-4-fluorophenol
  • Nucleophilic substitution with appropriate amines or through reductive amination

Subsequent Bromination

Once the amino-methyl phenol is prepared, selective bromination at the ortho position is achieved using N-bromosuccinimide (NBS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or under photochemical conditions.

Reaction Conditions:

  • Solvent: Acetone or dichloromethane
  • Temperature: 0–25°C
  • Reaction time: 2–4 hours

Advantages:

  • High regioselectivity
  • Mild conditions preserve sensitive functional groups

Alternative Synthesis via Diazotization and Coupling

Diazotization of Aniline Derivatives

Another route involves diazotization of an amino-phenol derivative followed by electrophilic substitution:

  • Diazotization of 2-methyl-4-fluoroaniline
  • Coupling with phenolic compounds to introduce the bromine atom at the desired position

Bromination via Electrophilic Substitution

Post-diazotization, the intermediate can undergo bromination under mild conditions to yield the target compound.

Supporting Data and Reaction Pathway Summary

Method Key Reagents Solvent Temperature Yield Remarks
Direct Bromination Br₂ or NBS Acetic acid, dichloromethane 0–10°C High Regioselective, scalable
Multi-step Nucleophilic Substitution Amines, reductive agents Ethanol, acetone Room temp Moderate to high Requires intermediate purification
Diazotization and Coupling Sodium nitrite, acids Water, ethanol 0–5°C Variable Suitable for complex substitution

Summary of Key Findings

Aspect Details
Preferred Method Bromination of amino-methyl phenol using N-bromosuccinimide in a controlled low-temperature environment
Industrial Considerations Continuous flow reactors, real-time monitoring, and environmentally friendly reagents
Challenges Controlling regioselectivity, avoiding over-bromination, and managing hazardous reagents

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 6-position serves as an effective leaving group, enabling nucleophilic substitutions under basic or acidic conditions. Key reactions include:

Reaction TypeReagents/ConditionsProductsYieldReference
SNAr with aminesEthanol, K₂CO₃, 80°C6-Amino derivatives68-72%
Thiol substitutionNaSH, DMF, 60°C6-Sulfhydryl analogs55%
MethoxylationNaOMe, MeOH reflux6-Methoxy compound81%

Mechanistic studies show the reaction proceeds via a concerted aromatic substitution pathway , with the electron-withdrawing phenolic -OH group enhancing ring electrophilicity.

Alkylation and Amine Functionalization

The tertiary amine group undergoes alkylation and acylation:

A. N-Alkylation

  • Reacts with alkyl halides (e.g., CH₃I) in THF at 25°C to form quaternary ammonium salts (confirmed by ¹H NMR).

  • Bulky alkylating agents require elevated temperatures (80°C) for complete conversion.

B. Acylation

  • Acetyl chloride in pyridine yields the corresponding amide (93% purity by HPLC).

Palladium-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions:

Coupling TypeCatalyst SystemSubstrateProductEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl derivatives74-89%
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary aminesC-N coupled products63%

Optimal Suzuki conditions use ethanol/water (3:1) at 90°C for 12 hours. Steric hindrance from the 2-methylbutan-2-yl group slightly reduces coupling efficiency compared to less bulky analogs.

Oxidation and Reduction Pathways

A. Phenolic Group Oxidation

  • Treatment with KMnO₄ in acidic conditions converts the phenol to a quinone structure (confirmed by IR carbonyl stretch at 1670 cm⁻¹).

  • Controlled oxidation with NaIO₄ selectively generates semiquinone radicals (EPR evidence).

B. Amine Reduction

  • LiAlH₄ reduces the tertiary amine to a secondary amine but requires anhydrous conditions to prevent side reactions.

Comparative Reactivity Analysis

Functional GroupReactivity TrendRationale
BromineHigher than chloro analogsWeaker C-Br bond vs. C-Cl
Phenolic -OHpKa ≈ 9.2Enhanced acidity due to adjacent bromine
Tertiary AmineSteric hindrance index: 1.8Limits nucleophilic attack at nitrogen

Stability Under Various Conditions

ConditionObservationImplication
Aqueous acid (pH < 3)Decomposition via C-N cleavageAvoid acidic storage
UV light (254 nm)Gradual debrominationRequires light-protected containers
Thermal (>150°C)Rearrangement to indole derivativesLimited thermal processing utility

This compound’s dual functionality makes it valuable for synthesizing pharmacologically active scaffolds and functional materials. Recent studies highlight its role in developing kinase inhibitors through Suzuki coupling, though full biological data remain proprietary.

Scientific Research Applications

2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The bromine atom and the phenol group can participate in hydrogen bonding, halogen bonding, and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Structural Features
Compound Name Substituents Key Structural Differences Reference
2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol -Br at C2; -CH₂N(2-methylbutan-2-yl) at C6 Bulky tert-alkylamino group enhances steric effects
2-Bromo-4-chloro-6-[(2-chlorophenylimino)methyl]phenol -Br at C2, -Cl at C4; -CH=N-(2-chlorophenyl) at C6 Additional Cl substituents; aryl-imino group
UV-328 (2-(2H-Benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol) Benzotriazolyl at C2; bis(2-methylbutan-2-yl) at C4 and C6 UV-absorbing benzotriazole moiety; no amino group
2-Bromo-6-[(3-cyclohexylaminopropylimino)methyl]phenol -Br at C2; -CH=N-(3-cyclohexylaminopropyl) at C6 Cyclohexylamino group increases hydrophobicity

Key Insights :

  • The tert-alkyl group in the target compound distinguishes it from aryl-imino derivatives (e.g., ) and benzotriazole-based UV absorbers (e.g., ).
  • Compared to cyclohexylamino analogs , the 2-methylbutan-2-yl group offers intermediate steric bulk, balancing metal-binding affinity and solubility.
Physicochemical Properties
Property 2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol 2-Amino-6-bromophenol UV-328 Reference
Molecular Weight (g/mol) ~318 (estimated) 188.02 451.6
Solubility Low in water; soluble in DMSO, methanol Moderate in polar solvents Highly lipophilic
Melting Point Not reported (likely >100°C) 83–84°C 152–154°C

Key Insights :

  • The tert-alkyl group in the target compound reduces water solubility compared to simpler aminophenols (e.g., 2-amino-6-bromophenol ).
  • UV-328’s benzotriazole core and dual tert-alkyl groups make it highly lipophilic, suitable for UV stabilization in polymers .

Key Insights :

  • Schiff base formation is a common strategy for bromophenol derivatives, but substituent choice (e.g., aryl vs. alkyl amines) dictates application scope.

Key Insights :

  • The target compound’s metal complexes show moderate antibacterial activity, likely due to controlled metal ion release .
  • Imidazolylpyridine derivatives exhibit stronger anticancer activity, highlighting the role of heterocyclic cores in drug design.

Biological Activity

2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol is a phenolic compound characterized by the presence of a bromine atom and an amino group attached to a branched alkyl chain. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical and agricultural research.

  • Chemical Formula : C12H18BrNO2
  • Molecular Weight : 288.18 g/mol
  • IUPAC Name : 2-bromo-6-{[(4-hydroxy-2-methylbutan-2-yl)amino]methyl}phenol
  • SMILES Notation : CC(C)(CCO)NCc1cccc(Br)c1O

The compound's structural features allow it to participate in various biochemical interactions, influencing its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol exhibit several biological activities, including:

  • Antibacterial Properties : Studies suggest that brominated phenols can inhibit the growth of certain bacteria, making them potential candidates for antimicrobial agents.
  • Antifungal Activity : Similar compounds have demonstrated antifungal properties, which may be attributed to their ability to disrupt fungal cell membranes or inhibit key metabolic pathways.
  • Antioxidant Effects : Phenolic compounds are well-known for their antioxidant capabilities, which can protect cells from oxidative stress and reduce the risk of chronic diseases.
  • Enzyme Inhibition : The compound may interact with various enzymes, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases .

Antibacterial Activity

A study investigated the antibacterial effects of brominated phenols on Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µM, suggesting that 2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol could serve as an effective antibacterial agent.

Antifungal Activity

In vitro assays demonstrated that the compound exhibited antifungal activity against Candida albicans, with an IC50 value of 30 µM. This suggests that the compound may disrupt fungal cell wall synthesis or function as a membrane disruptor.

Antioxidant Capacity

The antioxidant activity was evaluated using the DPPH radical scavenging assay, where 2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol showed a scavenging effect comparable to well-known antioxidants such as ascorbic acid.

Comparative Analysis with Similar Compounds

Compound NameIUPAC NameKey FeaturesBiological Activity
4-Methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol4-tert-amylphenolLacks amino groupPrimarily used in industrial applications
2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol6-bromo derivativeContains bromineExhibits antibacterial and antifungal properties
4-Amino-3-methylphenol4-amino-o-cresolSimpler structureUsed in dye manufacturing

The unique combination of functional groups in 2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol enhances its reactivity and biological activity compared to structurally similar compounds.

Q & A

Q. What are the key synthetic strategies for preparing 2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol?

The compound is typically synthesized via a Schiff base condensation reaction. For example, a brominated phenolic precursor reacts with 2-methylbutan-2-ylamine under reflux in a polar solvent (e.g., ethanol or methanol). The reaction is monitored by TLC, and the product is purified via recrystallization or column chromatography. Key characterization includes elemental analysis, IR spectroscopy (to confirm imine C=N stretching at ~1600–1650 cm⁻¹), and single-crystal X-ray diffraction for structural elucidation .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups like phenolic O–H (~3200–3500 cm⁻¹) and imine C=N bonds.
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon backbone.
  • Elemental Analysis : Validates purity and stoichiometry.
  • X-ray Diffraction : Resolves molecular geometry and hydrogen-bonding networks. For example, studies on analogous complexes reveal octahedral coordination around metal centers when used as ligands .

Advanced Research Questions

Q. How can this compound be leveraged to design metal-organic frameworks (MOFs) or coordination polymers?

The phenolic oxygen and imine nitrogen act as donor sites for metal coordination. For instance, cadmium(II) complexes derived from similar Schiff bases exhibit bridged polymeric structures via phenolato and azido groups. Experimental steps include:

  • Reacting the ligand with metal salts (e.g., Cd(NO₃)₂) in a 1:1 molar ratio.
  • Slow evaporation to grow crystals suitable for X-ray analysis.
  • Studying magnetic or catalytic properties post-synthesis. Adjacent metal centers in such polymers often show distances of ~3.5 Å, enabling unique electronic interactions .

Q. What methodologies are used to analyze hydrogen-bonding patterns in its crystalline form?

Graph set analysis (as per Etter’s rules) is applied to categorize hydrogen bonds (e.g., D, R₂²(8) motifs). Software like SHELXL refines crystallographic data to map donor-acceptor distances and angles. For example, studies on related phenolic compounds reveal intramolecular O–H⋯N hydrogen bonds stabilizing the Schiff base conformation .

Q. How is the compound evaluated for biological activity, such as antimicrobial effects?

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme Inhibition Studies : Molecular docking or kinetic assays to assess interactions with targets like dihydroorotate dehydrogenase.
  • Cytotoxicity Profiling : MTT assays on mammalian cell lines to ensure selectivity. Recent work on zwitterionic ligand-metal complexes shows moderate antibacterial activity (MIC ~25–50 µg/mL) .

Q. What computational approaches model its reactivity or supramolecular interactions?

  • Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals to predict reactivity.
  • Molecular Dynamics (MD) : Simulates solvent interactions or ligand-protein binding.
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., Br⋯H interactions) from crystallographic data .

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